molecular formula C14H15FN4S B1439411 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol CAS No. 1204297-63-1

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol

Cat. No.: B1439411
CAS No.: 1204297-63-1
M. Wt: 290.36 g/mol
InChI Key: DTSWNECYCFVWAX-UHFFFAOYSA-N
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Description

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The piperazine moiety can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Major Products

    Oxidation: Disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various biological targets, potentially leading to therapeutic effects. The fluorophenyl group may enhance binding affinity and specificity, while the thiol group can participate in redox reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol is unique due to its combination of a fluorophenyl group, piperazine moiety, and thiol group, which together contribute to its distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications.

Biological Activity

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a piperazine moiety, which is known for its role in enhancing the pharmacological properties of various compounds. The presence of the fluorophenyl group contributes to its biological activity by influencing the compound's interaction with biological targets.

Molecular Characteristics:

  • Molecular Weight: 365.4 g/mol
  • LogP (Octanol-Water Partition Coefficient): 2.5
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 8
  • Rotatable Bonds: 4 .

Research indicates that compounds containing the piperazine moiety often exhibit diverse mechanisms of action, including inhibition of key enzymes and modulation of receptor activity. Specifically, studies have highlighted the following biological activities:

  • Tyrosinase Inhibition:
    • A related compound, 4-(4-Fluorobenzyl)piperazin-1-yl]-based derivatives have been shown to act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. One derivative demonstrated an IC50 value of 0.18 μM, significantly more potent than kojic acid (IC50 = 17.76 μM) .
  • Antimicrobial Activity:
    • Compounds similar to this compound have been evaluated for their antibacterial properties. For instance, certain pyrrole benzamide derivatives exhibited MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL .
  • Urease Inhibition:
    • Urease inhibitors are crucial in treating conditions like urinary tract infections. Compounds derived from similar structures have shown promising urease inhibition with IC50 values as low as 3.06 μM .

Table 1: Summary of Biological Activities

CompoundBiological ActivityIC50 ValueReference
6-[4-(4-Fluorophenyl)piperazin-1-yl]...Tyrosinase Inhibition0.18 μM
Pyrrole Benzamide DerivativesAntibacterial (Staphylococcus aureus)3.12 - 12.5 μg/mL
Urease InhibitorsUrease Inhibition3.06 μM

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4S/c15-11-1-3-12(4-2-11)18-5-7-19(8-6-18)13-9-14(20)17-10-16-13/h1-4,9-10H,5-8H2,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSWNECYCFVWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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